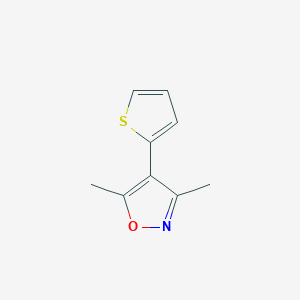

3,5-Dimethyl-4-(thiophen-2-yl)isoxazole

Description

3,5-Dimethyl-4-(thiophen-2-yl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with methyl groups at positions 3 and 5 and a thiophene ring at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis often involves cyclization reactions or coupling strategies, such as Suzuki-Miyaura cross-coupling, to introduce the thiophene moiety .

Properties

IUPAC Name |

3,5-dimethyl-4-thiophen-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZMBLNTDOUHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705137 | |

| Record name | 3,5-Dimethyl-4-(thiophen-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121529-18-7 | |

| Record name | 3,5-Dimethyl-4-(2-thienyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121529-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-(thiophen-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Properties

Research has shown that isoxazole derivatives, including 3,5-dimethyl-4-(thiophen-2-yl)isoxazole, exhibit significant antibacterial activity. For instance, compounds featuring thiophene moieties have been tested against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa. In one study, derivatives with 2-thienyl groups demonstrated considerable efficacy against these pathogens, highlighting their potential as antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Isoxazole derivatives have been investigated for their anti-inflammatory properties. A study indicated that certain isoxazoles could inhibit inflammatory pathways, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate nitric oxide production has also been linked to its analgesic effects .

Cardiovascular Applications

The compound has been identified as a potential endothelin antagonist, which could be beneficial in treating cardiovascular diseases such as hypertension and congestive heart failure. Endothelin antagonists are known to inhibit the binding of endothelin peptides to their receptors, thus playing a critical role in managing blood pressure and vascular health .

Synthesis and Structural Variations

Synthetic Methods

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and metal-free routes. These methods emphasize efficiency and yield while minimizing environmental impact. For example, innovative approaches utilizing ionic liquids have been reported to produce isoxazoles with high yields under mild conditions .

Case Studies and Research Findings

Case Study 1: Antibacterial Activity

In a comparative study of various isoxazole derivatives, this compound was found to exhibit potent antibacterial activity against S. aureus and E. coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Cardiovascular Effects

A clinical trial investigated the effects of endothelin antagonists derived from isoxazole structures on patients with pulmonary hypertension. The results indicated a significant reduction in blood pressure and improved cardiac function among participants treated with these compounds .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of isoxazole derivatives is highly dependent on substituents. Key analogs and their properties are summarized below:

Key Observations:

- Thiophene vs.

- Sulfonamide Additions: Sulfonamide-containing derivatives (e.g., ) exhibit superior anticancer activity (IC50 < 50 µM) due to enhanced solubility and target engagement .

- Steric Effects: Methyl groups at positions 3 and 5 improve metabolic stability but may reduce conformational flexibility compared to bulkier substituents like morpholine-sulfonyl groups .

Preparation Methods

Key Synthetic Routes for 3,5-Disubstituted Isoxazoles:

Copper(I)-Catalyzed Cycloaddition: A regioselective one-pot copper(I)-catalyzed reaction between in situ generated nitrile oxides and terminal alkynes can efficiently yield 3,5-disubstituted isoxazoles. This method allows for the incorporation of diverse substituents, including thiophenyl groups, by using alkynes functionalized with thiophene rings.

Hydroxy(tosyloxy)iodobenzene (HTIB)-Mediated Synthesis: Conversion of aldoximes to nitrile oxides using HTIB followed by cycloaddition with alkynes is an experimentally benign method to prepare 3,5-disubstituted isoxazoles. This approach can be adapted to introduce the thiophen-2-yl substituent by employing the corresponding alkyne.

Base-Catalyzed Condensation: Nitroacetic esters can react with dipolarophiles in aqueous media under base catalysis to form 3,5-disubstituted isoxazoles. This environmentally friendly method can be tailored for thiophene substitution by selecting suitable dipolarophiles.

Ionic Liquid-Mediated Cyclization: Reactions of β-diketones with hydroxylamine in ionic liquids such as butylmethylimidazolium salts yield isoxazoles with excellent yields. This method supports the introduction of methyl groups at 3 and 5 positions and can be modified to include thiophen-2-yl substituents.

Specific Strategies for Incorporating the Thiophen-2-yl Group at Position 4

The 4-position substitution on the isoxazole ring is often achieved by:

Using thiophen-2-yl-substituted alkynes as dipolarophiles in the cycloaddition reaction with nitrile oxides. This strategy ensures regioselective formation of the isoxazole ring with the thiophene moiety at position 4.

Employing aryl or heteroaryl-substituted nitrile oxides derived from thiophene-containing precursors, which then react with alkynes bearing methyl substituents.

Post-cyclization modifications, such as sulfochlorination at position 4 on 3,5-dimethylisoxazole rings, have been reported to introduce functional groups, suggesting potential routes for further functionalization with thiophene derivatives.

Reaction Conditions and Catalysts

Copper(I) catalysts are widely used for their regioselectivity and efficiency in nitrile oxide-alkyne cycloadditions.

Base catalysts such as DBU facilitate metal-free cycloadditions and are suitable for environmentally benign syntheses.

Deep eutectic solvents (DES) and ionic liquids provide green chemistry alternatives, enhancing reaction rates and yields while simplifying product isolation.

Ultrasound radiation has been employed to accelerate reactions without catalysts, offering mild conditions and high yields.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Key Features | Applicability to this compound |

|---|---|---|---|---|

| Copper(I)-catalyzed nitrile oxide-alkyne cycloaddition | Nitrile oxides + thiophen-2-yl alkynes | Cu(I) salts, mild temperature | High regioselectivity, one-pot | Direct synthesis with thiophene at position 4 and methyl groups at 3,5 |

| HTIB-mediated nitrile oxide generation + alkyne cycloaddition | Aldoximes + thiophen-2-yl alkynes | HTIB, mild conditions | Stable reagents, environmentally benign | Suitable for thiophene incorporation |

| Base-catalyzed condensation in aqueous media | Nitroacetic esters + dipolarophiles | Base (e.g., DBU), water | Green chemistry, no metal catalyst | Can be adapted for thiophen-2-yl substituents |

| Ionic liquid-mediated β-diketone + hydroxylamine | β-Diketones + hydroxylamine | Ionic liquids ([BMIM]X) | Recyclable solvent, high yield | Allows methyl substitution, potential for thiophene derivatives |

| Ultrasound-assisted catalyst-free synthesis | Aldoximes + alkynes | Ultrasound radiation, no catalyst | Mild, fast, high yield | Applicable with thiophenyl alkynes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,5-dimethyl-4-(thiophen-2-yl)isoxazole and its derivatives?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, hydrazinylidene intermediates (e.g., 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones) react with hydroxylamine hydrochloride in ethanol under reflux to form trisubstituted isoxazoles, achieving yields >65% . Thiophene incorporation may involve Suzuki-Miyaura coupling using boronate ester intermediates (e.g., 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole) .

- Key Considerations : Optimize reaction time (e.g., 18 hours), solvent composition (ethanol/water for recrystallization), and stoichiometric ratios (1:1 for hydroxylamine) to minimize byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Distinct signals for methyl groups (δ 2.08–2.33 ppm), thiophene protons (δ 7.63 ppm), and sulfonamide substituents (if present) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 326 [M⁺] for 3,5-dimethyl-4-[3-methyl-5-(pyrrolidin-1-sulfonyl)-thiophen-2-yl]isoxazole) confirm molecular weight .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between isoxazole and thiophene rings) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Assays :

- Cytotoxicity : Use leukemia HL-60 cell lines to determine IC₅₀ values (e.g., 85.6–95.4 µM for trisubstituted analogs) .

- Apoptosis Markers : Quantify expression of p21WAF-1, Bax, and Bcl-2 proteins via Western blotting to assess mechanistic pathways .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the bioactivity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonamide substituents enhance cytotoxicity by increasing electrophilicity and membrane permeability (e.g., IC₅₀ = 9.39 µM for sulfonamide-thiophene hybrids) .

- Steric Hindrance : Bulky groups (e.g., morpholine) reduce activity due to impaired target binding .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Root Causes : Discrepancies may arise from differences in cell line sensitivity, assay protocols (e.g., incubation time), or compound purity.

- Solutions :

- Standardize assays using CLSI guidelines.

- Validate purity via HPLC (>98%) and characterize metabolites using LC-MS .

Q. How can computational models predict the pharmacokinetic properties of this compound?

- In Silico Tools :

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, boronate ester derivatives show improved bioavailability due to lower logP .

- Molecular Docking : Autodock Vina to simulate binding to targets like tubulin or topoisomerase II (docking scores < −7.0 kcal/mol indicate strong affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.